![molecular formula C5H13ClN2O B1520354 2-Amino-2-methylbutanamide hydrochloride CAS No. 18305-22-1](/img/structure/B1520354.png)
2-Amino-2-methylbutanamide hydrochloride
Overview
Description
2-Amino-2-methylbutanamide hydrochloride is a synthetic compound . It has a molecular weight of 152.62 .
Synthesis Analysis
The synthesis of 2-Amino-2-methylbutanamide hydrochloride has been described in several patents . One method involves using L-threonine as an initial raw material, preparing L-2-aminobutyric acid by using a biotransformation method, and then performing esterification and ammonolysis reaction to obtain the target compound . Another method involves ammoniation on methyl 2-bromobutyrate in a methanol-ammonia solution and anhydrous isopropyl alcohol to generate DL-2-aminobutanamide .
Molecular Structure Analysis
The molecular formula of 2-Amino-2-methylbutanamide hydrochloride is C5H13ClN2O . The InChI code is 1S/C5H12N2O.ClH/c1-3-4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H .
Chemical Reactions Analysis
Amides, such as 2-Amino-2-methylbutanamide hydrochloride, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .
Physical And Chemical Properties Analysis
2-Amino-2-methylbutanamide hydrochloride is a solid at room temperature . It has a molecular weight of 152.62 .
Scientific Research Applications
Ehrlich Pathway and Fermented Foods Analysis
The study by Matheis, Granvogl, and Schieberle (2016) explored the Ehrlich pathway, a biochemical process involving the conversion of amino acids into alcohols, acids, and esters by microbial enzymes. This research focused on the enzymatic degradation of l-isoleucine, leading to the formation of various metabolites, including 2-methylbutanal and 2-methylbutanol, in fermented foods. The findings highlighted the enantiomeric distribution of these metabolites, offering insights into the underlying mechanisms of the Ehrlich degradation process and its impact on food flavor and aroma profiles (Matheis, Granvogl, & Schieberle, 2016).
Microbial Metabolite Production
In another study, Beck, Hansen, and Lauritsen (2002) characterized the metabolite production of Staphylococcus xylosus, revealing the formation of various compounds, including 2-methylpropanal and 2-methylbutanal, derived from branched-chain amino acid catabolism. This research provided valuable information on the kinetics of branched-chain aldehyde oxidation and highlighted the potential role of these metabolic processes in the flavor development of fermented products (Beck, Hansen, & Lauritsen, 2002).
Biofuel Production
Bastian et al. (2011) demonstrated the potential of engineered enzymes for biofuel production, specifically targeting the synthesis of 2-methylpropan-1-ol (isobutanol) from glucose using a modified amino acid pathway in Escherichia coli. This study highlighted the importance of cofactor balance and enzyme engineering in achieving efficient biofuel production under anaerobic conditions, offering a promising approach for sustainable energy solutions (Bastian et al., 2011).
Anticonvulsant and Pain-Attenuating Properties
King et al. (2011) investigated primary amino acid derivatives, including (R)-N'-benzyl 2-amino-3-methylbutanamide, for their anticonvulsant and pain-attenuating properties. This research demonstrated the potential of specific structural modifications at the 4'-N'-benzylamide site to enhance anticonvulsant activities, suggesting a novel class of compounds for therapeutic applications (King et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-amino-2-methylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-5(2,7)4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJHPGWBCWUHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methylbutanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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